REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:10]=1)[C:5]([OH:7])=[O:6].[CH3:16][N:17](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:16]([C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:10]=1)[C:5]([OH:7])=[O:6])#[N:17] |f:2.3.4,^1:29,31,50,69|
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Name
|
|
Quantity
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2 g
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Type
|
reactant
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Smiles
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BrC=1C=C(C(=O)O)C=C(C1)OC(F)(F)F
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Name
|
|
Quantity
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23 mL
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Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
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zinc cyanide
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Quantity
|
906 mg
|
Type
|
catalyst
|
Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
|
486 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
243 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
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zinc cyanide
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Quantity
|
453 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
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Type
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CUSTOM
|
Details
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the mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was initially degassed
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Type
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TEMPERATURE
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Details
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under an atmosphere of argon, heated
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Type
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TEMPERATURE
|
Details
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under reflux for 4 h
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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under reflux for another 16 h
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Duration
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16 h
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Type
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CONCENTRATION
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Details
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The reaction was then concentrated to a volume of about 5 ml under reduced pressure
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Type
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STIRRING
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Details
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stirred into 100 ml of 0.1 M aqueous sodium hydroxide solution
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Type
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CUSTOM
|
Details
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The solid formed
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Type
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FILTRATION
|
Details
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was filtered off
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Type
|
CUSTOM
|
Details
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the precipitate formed
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Type
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FILTRATION
|
Details
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was filtered off again
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Type
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EXTRACTION
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Details
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The filtrate was extracted twice with in each case 50 ml of tert-butyl methyl ether
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Type
|
WASH
|
Details
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the combined organic phases were washed with water and saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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FILTRATION
|
Details
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filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
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The product was isolated by preparative HPLC (Method 20)
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Type
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CUSTOM
|
Details
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Evaporation of the product fractions
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Type
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CUSTOM
|
Details
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drying of the residue under high vacuum
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Name
|
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Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=O)O)C=C(C1)OC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |